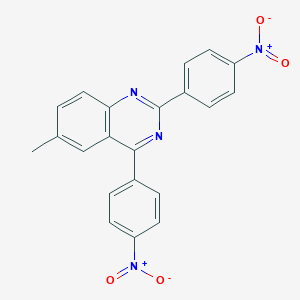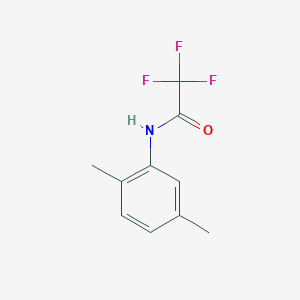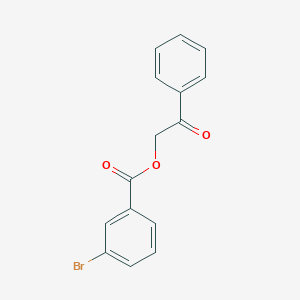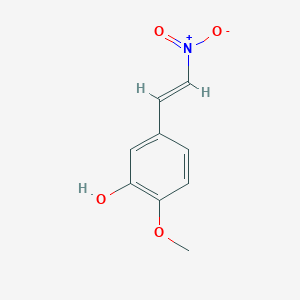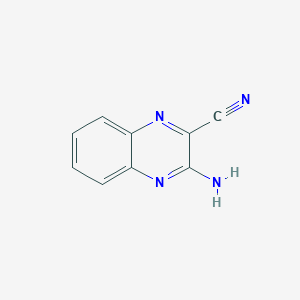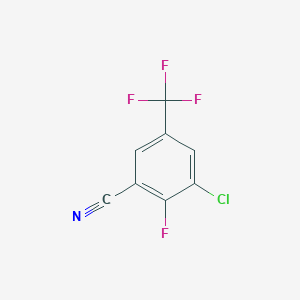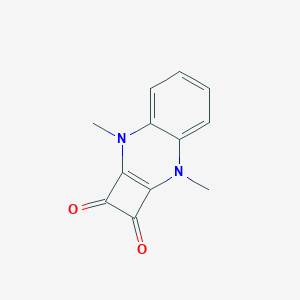
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- (CBDQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBDQ is a cyclic imide that contains a quinoxaline ring and two carbonyl groups. It is a stable compound that can be synthesized using various methods.
Mécanisme D'action
The mechanism of action of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has been shown to interact with DNA and RNA, leading to the inhibition of their synthesis. It has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Effets Biochimiques Et Physiologiques
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. It has a wide range of biological activities, making it a versatile compound for use in different experiments. However, there are also some limitations to the use of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl-. One area of research is the development of new synthetic methods for the compound. Another direction is the study of its potential applications in the field of materials science. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has also shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and viral infections. Further research is needed to fully understand the mechanism of action of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- and its potential applications in different fields.
Méthodes De Synthèse
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- can be synthesized using different methods, including cyclization of the corresponding diamine, cyclization of the corresponding diketone, and the reaction of the corresponding lactam with a suitable reagent. The most commonly used method is the cyclization of the corresponding diamine using a suitable oxidant.
Applications De Recherche Scientifique
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has been extensively studied for its potential applications in various scientific fields. It has been found to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of new materials.
Propriétés
Numéro CAS |
33527-99-0 |
|---|---|
Nom du produit |
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- |
Formule moléculaire |
C12H10N2O2 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
3,8-dimethylcyclobuta[b]quinoxaline-1,2-dione |
InChI |
InChI=1S/C12H10N2O2/c1-13-7-5-3-4-6-8(7)14(2)10-9(13)11(15)12(10)16/h3-6H,1-2H3 |
Clé InChI |
JDSTULKHJSTULW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C3=C1C(=O)C3=O)C |
SMILES canonique |
CN1C2=CC=CC=C2N(C3=C1C(=O)C3=O)C |
Autres numéros CAS |
33527-99-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



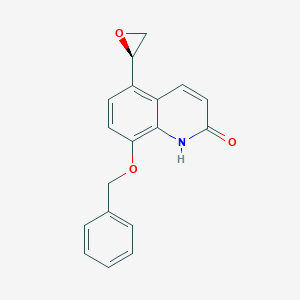
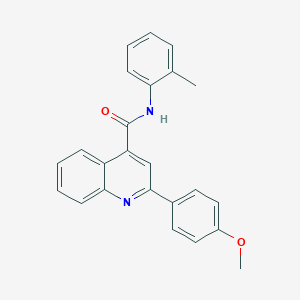
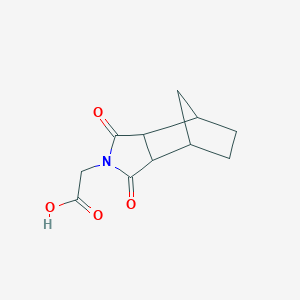
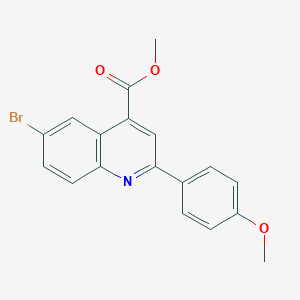
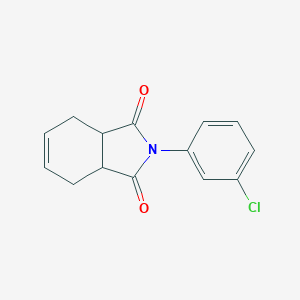
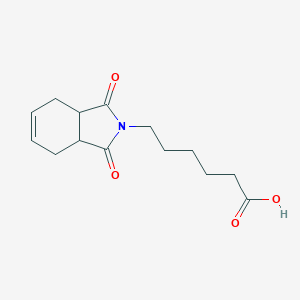
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
